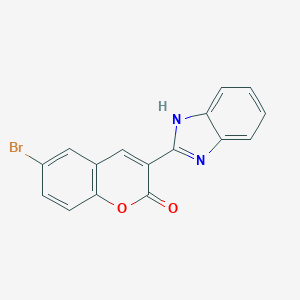
3-(1H-Benzimidazol-2-yl)-6-brom-2H-chromen-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one is a useful research compound. Its molecular formula is C16H9BrN2O2 and its molecular weight is 341.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Chromen-2-onen
Die Verbindung „3-(1H-Benzimidazol-2-yl)-6-brom-2H-chromen-2-on“ kann durch Kondensation von Chromen-2-on-3-carboxylaten mit o-Phenylendiamin synthetisiert werden . Diese Synthese kann sowohl unter Mikrowellen- als auch unter konventionellen Bedingungen durchgeführt werden .
Antitumoraktivität
Einige 3-(1H-Benzimidazol-2-yl)chinolin-2(1H)-on-Resveratrol-Hybride, die mit „this compound“ verwandt sind, wurden entwickelt, synthetisiert und auf ihre Antitumoraktivität untersucht . Einige dieser Hybride zeigten eine signifikante antiproliferative Aktivität auf ausgewählten Tumorzelllinien .
Antioxidative Aktivität
Derselbe Satz von 3-(1H-Benzimidazol-2-yl)chinolin-2(1H)-on-Resveratrol-Hybriden zeigte auch starke antioxidative Wirkungen . Diese antioxidative Aktivität könnte mit ihrer Antitumorwirkung zusammenhängen .
Herstellung von Benzol-basierten MOFs
Die Verbindung „this compound“ kann zur Herstellung von 1, 3, 5-Tris(1H-benzo[d]imidazol-2-yl)Benzen verwendet werden, einem Schlüsselbestandteil bei der Synthese von Benzol-basierten Metall-organischen Gerüsten (MOFs) .
Wirkmechanismus
Target of Action
The compound “3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one” is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides . They have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
The mode of action of benzimidazole derivatives can vary depending on the specific compound and its targets. For instance, some benzimidazole derivatives have been found to inhibit tubulin polymerization, leading to the loss of cytoplasmic microtubules . .
Biochemical Pathways
Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets and modes of action. For example, some benzimidazole derivatives have been found to modulate the polymerization of tubulin . .
Result of Action
The result of a compound’s action refers to the molecular and cellular effects it produces. For example, some benzimidazole derivatives have been found to exert antiproliferative activity on tumor cell lines . .
Biologische Aktivität
3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one is an organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
- Molecular Formula : C₁₆H₉BrN₂O₂
- Molecular Weight : 341.15886 g/mol
- CAS Number : [Insert CAS Number Here]
Anticancer Activity
Research has indicated that 3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one exhibits significant anticancer properties. Various studies have explored its cytotoxic effects against multiple human cancer cell lines.
In Vitro Studies
- Cytotoxicity Assays :
- The compound was tested against several cancer cell lines, including:
- Human gastric cancer (NUGC)
- Human colon cancer (DLD1)
- Human liver cancer (HEPG2)
- Nasopharyngeal carcinoma (HONE1)
- Human breast cancer (MCF)
- Results showed that many derivatives exhibited significant cytotoxic effects, with IC50 values indicating potent activity. For instance:
- The compound was tested against several cancer cell lines, including:
Summary of IC50 Values Against Selected Cell Lines
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 6d | NUGC | 29 |
| CHS 828 | NUGC | 25 |
| Other | DLD1 | Varies |
| Other | HEPG2 | Varies |
| Other | MCF | Varies |
The mechanism by which 3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one exerts its anticancer effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tubulin polymerization, which is critical for cell division.
Case Studies
Several case studies highlight the effectiveness of this compound in various experimental setups:
- Study on Liver Carcinoma :
- Combination Therapy :
Eigenschaften
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-bromochromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2O2/c17-10-5-6-14-9(7-10)8-11(16(20)21-14)15-18-12-3-1-2-4-13(12)19-15/h1-8H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZLKDOQCWALRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














